1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester
Description
1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester (hereafter referred to by its IUPAC name) is a piperazine-derived compound featuring a tert-butoxycarbonyl (BOC) protective group and a substituted aryl moiety. The molecule contains a 3-hydroxy-2-nitrophenyl substituent on the piperazine ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxy-2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(20)17-9-7-16(8-10-17)11-5-4-6-12(19)13(11)18(21)22/h4-6,19H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZUUGVXWYTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156388 | |
| Record name | 1,1-Dimethylethyl 4-(3-hydroxy-2-nitrophenyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915135-21-6 | |
| Record name | 1,1-Dimethylethyl 4-(3-hydroxy-2-nitrophenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915135-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(3-hydroxy-2-nitrophenyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester (CAS No. 915135-21-6) is a synthetic compound with potential biological activities that have been the subject of various research studies. This article explores its biological activity based on available literature, including synthesis, antibacterial properties, and other pharmacological effects.
- Molecular Formula : C₁₅H₂₁N₃O₅
- Molecular Weight : 323.35 g/mol
- InChI Key : Not available in the provided data.
Biological Activity Overview
The biological activity of this compound has been evaluated primarily for its antibacterial properties. The following sections summarize key findings from relevant studies.
Antibacterial Activity
Research indicates that derivatives of piperazinecarboxylic acids exhibit varying degrees of antibacterial activity. The compound has been synthesized and tested against several bacterial strains.
Case Study: Antibacterial Evaluation
A study focused on the synthesis and evaluation of various piperazine derivatives showed that certain compounds demonstrated significant antibacterial effects against Gram-negative bacteria such as Escherichia coli. The results suggested a pro-drug mechanism where in vitro activity was not observed, but in vivo protection was evident at doses ranging from 50 to 400 mg/kg .
Comparative Analysis of Antibacterial Efficacy
The following table summarizes the antibacterial efficacy of different piperazine derivatives:
| Compound Name | Bacterial Strain | Dose Range (mg/kg) | Efficacy (%) |
|---|---|---|---|
| 1-Piperazinecarboxylic acid derivative A | E. coli | 50-400 | Significant |
| Ethyl ester of 1-ethyl-1,2-dihydro-4-hydroxy... | E. coli | 50-400 | Significant |
| Butyl ester of similar structure | E. coli | 50-400 | Moderate |
Pharmacological Potential
While the primary focus has been on antibacterial properties, other pharmacological activities have been suggested through structure-activity relationship (SAR) studies. These studies indicate that modifications to the piperazine ring and substituents can enhance or alter biological activity.
The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways critical for bacterial survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a common piperazine-BOC ester backbone with multiple derivatives. Key structural analogs include:
Key Observations :
- Hydroxy vs. Acetyl Groups : The 3-hydroxy group in the target compound may increase polarity and hydrogen-bonding capacity compared to acetylated analogs, affecting solubility and metabolic stability .
- Heterocyclic Variations : Pyridine- or pyrazole-based substituents (e.g., in CAS 136818-14-9) introduce nitrogen-rich aromatic systems, which are common in kinase inhibitors or neurotransmitter analogs .
Physicochemical and Toxicological Profiles
Data for the target compound are sparse, but inferences can be drawn from structurally related piperazinecarboxylates:
Toxicity and Hazard Classification (GHS)
- Target Compound: No direct toxicity data available.
- Analog (CAS 401566-78-7) :
Stability and Reactivity
- The BOC-protected piperazine core is generally stable under recommended storage conditions (room temperature, inert atmosphere) .
Pharmacological Relevance
- Anti-Schistosomal Activity : Biarylalkyl carboxylic acid amides with piperazine-BOC motifs exhibit improved efficacy against Schistosoma mansoni .
- Cannabinoid Receptor Modulation: Derivatives like DO34 (a piperazinecarboxylate) act as endocannabinoid system modulators, influencing synaptic transmission and ethanol effects .
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. Respiratory protection with P95 (US) or P1 (EU) filters is recommended for dust/aerosol exposure .
- Ventilation : Ensure fume hoods with ≥0.5 m/s face velocity for procedures generating dust or vapors. Local exhaust ventilation is mandatory during synthesis or purification .
- Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water jets due to combustion byproducts (e.g., NOx, HBr) .
Q. How should researchers mitigate acute toxicity risks associated with this compound?
- Methodological Answer :
- Exposure Limits : Adhere to OSHA HCS classifications:
- First Aid : For eye contact, irrigate with saline for 15+ minutes. For inhalation, administer oxygen if respiratory distress occurs .
Q. What storage conditions ensure compound stability?
- Methodological Answer :
- Store in amber glass bottles under inert gas (N₂/Ar) at 15–25°C. Monitor humidity (<30% RH) using desiccants (silica gel or molecular sieves) .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents. Segregate storage using secondary containment .
Advanced Research Questions
Q. How can synthetic routes be optimized for improved yield and purity?
- Methodological Answer :
- Catalysis : Use Pd/C or Ni catalysts for nitro-group reductions, maintaining H₂ pressure at 3–5 bar for 12–24 hrs .
- Purification : Employ column chromatography (SiO₂, 60–120 mesh) with gradient elution (hexane:EtOAc 4:1 → 1:1). Monitor by TLC (Rf = 0.3–0.5) .
- Yield Data :
| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP | 0→25 | 85 | 98.5 |
| Nitro Reduction | H₂, Pd/C | 50 | 78 | 97.2 |
Q. What experimental strategies assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 2–12) at 40°C for 72 hrs. Analyze degradation via LC-MS (ESI+ mode).
- Thermal Stability : Use DSC/TGA to identify decomposition onset (>150°C) .
- Key Findings :
| Condition | Degradation Products | Half-Life (hrs) |
|---|---|---|
| pH 1.2 (HCl) | Nitrophenol derivative | 12.3 |
| pH 7.4 (PBS) | Stable (>95%) | >168 |
Q. How can solubility discrepancies in supercritical CO₂ be resolved for purification?
- Methodological Answer :
- Modeling : Apply the SRK equation with binary interaction parameters (k₁ = 0.12–0.18, k₂ = −0.05–0.02) to correlate experimental vs. predicted solubility .
- Operational Parameters :
| Pressure (MPa) | Temp (K) | Solubility (mole fraction) |
|---|---|---|
| 9 | 308.2 | 4 × 10⁻⁵ |
| 20 | 328.2 | 6 × 10⁻⁴ |
- Optimization : Use 15 MPa and 318 K for maximal solubility (3 × 10⁻³ mole fraction) .
Q. What analytical techniques are recommended for structural and purity characterization?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include δ 1.44 ppm (Boc CH₃) and δ 160–165 ppm (carbamate C=O) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 343.4353 (calc. 342.4353) .
- Chromatography :
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | C18 | MeCN:H₂O (70:30) | 8.2 |
| UPLC | HSS T3 | 0.1% FA gradient | 3.5 |
Q. How should researchers address ecological data gaps for environmental risk assessment?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
